EINECS 240-165-8
Description
EINECS 240-165-8, identified by the CAS number 16025-99-3, corresponds to the chemical compound 1-ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide (molecular formula: C₂₁H₂₁N₂S·I). This compound is a quaternary ammonium salt featuring a benzothiazole moiety fused with a quinolinium heterocycle and an iodide counterion . Such structures are common in dyes, antimicrobial agents, and materials science due to their charge-transfer properties and stability. The benzothiazole and quinolinium groups contribute to its planar aromatic system, which is critical for applications in optoelectronics and bioactivity .
Properties
CAS No. |
16025-99-3 |
|---|---|
Molecular Formula |
C21H21IN2S |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C21H21N2S.HI/c1-3-22-17(14-13-16-9-5-6-10-18(16)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UUIVFFWYLLXVKC-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Other CAS No. |
16025-99-3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of EINECS 240-165-8 typically involves the reaction of 1-ethylquinolinium iodide with 3-ethyl-2-benzothiazolylidene. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
EINECS 240-165-8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
EINECS 240-165-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of EINECS 240-165-8 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect various signaling pathways .
Comparison with Similar Compounds
Structural Analogs in the EINECS Database
The EINECS inventory lists several compounds with structural similarities to EINECS 240-165-8, including:
| Compound | EINECS Number | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 240-165-8 | 16025-99-3 | C₂₁H₂₁N₂S·I | Quinolinium core, benzothiazole substituent, iodide ion |
| Methyl-2-isothiocyanatobenzoate | 240-164-2 | 16024-82-1 | C₉H₇NO₂S | Benzothiazole derivative with isothiocyanate group |
| Quinolinium derivatives | 240-166-3 | 16026-16-7 | (Data incomplete) | Quinolinium core with variable alkyl/aryl groups |
Key Differences :
- 240-164-2: Lacks the quinolinium core but shares the benzothiazole group, making it a simpler analog. Its isothiocyanate group enhances reactivity, unlike the iodide counterion in 240-165-8 .
- 240-166-3: Retains the quinolinium structure but varies in substituents (e.g., alkyl chains), affecting solubility and electronic properties.
Functional Analogs
Functional analogs share applications rather than exact structures:
| Compound | Functional Use | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial agent, dye | Disrupts microbial membranes via cationic charge |
| Cetyltrimethylammonium bromide (CTAB) | Surfactant, antiseptic | Disrupts lipid bilayers through quaternary ammonium group |
| Rhodamine B | Fluorescent dye | Planar aromatic system enables light absorption/emission |
Contrasts :
- CTAB : Simpler alkyl chain structure with bromide counterion; lower molecular weight but similar antimicrobial action via cationic charge .
- Rhodamine B : Lacks heterocyclic nitrogen but shares planar aromaticity for optical applications.
Research Findings and Data-Driven Insights
Toxicity and Environmental Impact
- QSAR Models: this compound is part of datasets used in Quantitative Structure-Activity Relationship (QSAR) models. These models predict its toxicity to organisms like Tetrahymena pyriformis with moderate accuracy (~85%) .
- Read-Across Approaches: RASAR (Read-Across Structure Activity Relationships) models cluster 240-165-8 with other benzothiazole and quinolinium derivatives, enabling toxicity predictions for ~33,000 EINECS compounds using only 1,387 labeled analogs .
Physicochemical Properties (Hypothesized)
| Property | This compound | 240-164-2 | CTAB |
|---|---|---|---|
| LogP (lipophilicity) | High (~4.5) | Moderate (~2.8) | Low (~1.2) |
| Water Solubility | Low (iodide enhances) | Low (isothiocyanate) | High (bromide counterion) |
| Thermal Stability | High (aromatic system) | Moderate | Low |
Q & A
Q. How can I systematically review existing literature on EINECS 240-165-8 to identify research gaps?
- Methodological Answer : Begin by querying academic databases (e.g., PubMed, Scopus, Web of Science) using keywords like "this compound," "chemical synthesis," and "spectroscopic characterization." Apply filters to exclude studies older than 10–15 years unless foundational to the field. Use Boolean operators (AND/OR) to refine results. Organize findings into themes (e.g., synthesis routes, toxicity studies) and document gaps, such as limited data on degradation pathways or conflicting analytical results. Prioritize peer-reviewed journals and cross-reference citations in seminal papers .
Q. What experimental protocols are essential for confirming the purity of this compound?
- Methodological Answer : Combine chromatographic (e.g., HPLC, GC-MS) and spectroscopic (e.g., NMR, FTIR) techniques to assess purity. For HPLC, use a validated method with a stationary phase compatible with the compound’s polarity. Report retention times, peak area percentages, and compare against certified reference materials. For NMR, integrate proton signals and calculate purity based on impurity peaks. Include detailed procedures for solvent preparation, instrument calibration, and replicate measurements (n ≥ 3) to ensure reproducibility .
Q. How should I structure a research proposal to study the physicochemical properties of this compound?
- Methodological Answer : Define objectives (e.g., solubility, thermal stability) and align them with hypothesis-driven experiments. Outline methods such as differential scanning calorimetry (DSC) for thermal analysis and shake-flask techniques for solubility profiling. Include controls (e.g., inert atmosphere for DSC to prevent oxidation) and statistical plans (e.g., ANOVA for comparing solubility across solvents). Justify equipment selection (e.g., high-precision balances for gravimetric analysis) and address potential confounding variables .
Advanced Research Questions
Q. How can I design a study to resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Conduct a comparative analysis using multiple techniques (e.g., X-ray crystallography for structural validation, coupled with NMR and IR for functional group confirmation). Replicate prior studies under identical conditions (solvent, temperature, concentration) to isolate variables. If discrepancies persist, perform ab initio computational modeling (e.g., DFT calculations) to predict spectra and identify likely experimental artifacts. Publish raw data and uncertainty estimates (e.g., confidence intervals for peak assignments) to facilitate peer validation .
Q. What strategies optimize the synthesis of this compound to improve yield and scalability for lab-scale research?
- Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst loading, temperature, and reaction time. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Characterize intermediates via LC-MS to trace byproduct formation. For scalability, assess mixing efficiency (e.g., Reynolds number calculations) and heat transfer limitations in batch vs. flow reactors. Document critical process parameters (CPPs) and validate reproducibility across three independent batches .
Q. How do I address conflicting toxicity data for this compound across in vitro and in vivo models?
- Methodological Answer : Perform meta-analyses to quantify variability sources (e.g., cell line differences, dosing protocols). Design cross-validation experiments using harmonized protocols (e.g., OECD guidelines for acute toxicity testing). Apply mechanistic studies (e.g., transcriptomics for gene expression profiling) to reconcile discrepancies. Use Hill plots to compare dose-response curves and assess species-specific sensitivity. Publish negative results and methodological limitations to enhance transparency .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing heterogeneous datasets on this compound?
- Methodological Answer : Use multivariate analysis (e.g., PCA) to reduce dimensionality in datasets with >5 variables (e.g., pH, temperature, concentration). For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Report effect sizes (e.g., Cohen’s d) and confidence intervals rather than relying solely on p-values. Use software like R or Python for reproducibility, and archive code/raw data in repositories like Zenodo .
Q. How should I present conflicting data in a manuscript without undermining credibility?
- Methodological Answer : Create a dedicated "Data Ambiguities" section to discuss contradictions, linking them to methodological differences (e.g., calibration standards, detection limits). Use tables to juxtapose results from conflicting studies, highlighting key variables. Propose follow-up experiments (e.g., interlaboratory comparisons) and emphasize the need for standardized protocols. Frame contradictions as opportunities for further inquiry rather than flaws .
Tables for Methodological Reference
| Statistical Test | Use Case | Software Tools | References |
|---|---|---|---|
| ANOVA | Comparing ≥3 group means | SPSS, GraphPad Prism | |
| PCA | Dimensionality reduction | R (FactoMineR), Python (scikit-learn) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
